Oxygen Affinity: Comparison with Myoglobin
Leghemoglobin II exhibits an oxygen affinity that is 11- to 24-fold higher than that of sperm whale myoglobin, the canonical reference hemeprotein for oxygen-binding studies [1]. This quantitative superiority in oxygen affinity—attributed to a markedly faster oxygen association rate constant (kₒₙ ≈ 250 μM⁻¹ s⁻¹) compared to myoglobin (kₒₙ ≈ 14–17 μM⁻¹ s⁻¹)—distinguishes Lb II from animal globins and Class 1 plant hemoglobins (kₒₙ ≈ 25 μM⁻¹ s⁻¹) [1][2].
| Evidence Dimension | Oxygen affinity (relative to sperm whale myoglobin) |
|---|---|
| Target Compound Data | 11- to 24-fold higher oxygen affinity |
| Comparator Or Baseline | Sperm whale myoglobin (baseline affinity = 1×) |
| Quantified Difference | 11× to 24× higher affinity |
| Conditions | pH 7.0–7.4, 20–25°C, phosphate buffer; determined from O₂ equilibrium and kinetic measurements |
Why This Matters
This extreme oxygen affinity enables Lb II to scavenge and buffer O₂ at nanomolar concentrations in root nodules, a functional niche that myoglobin and lower-affinity plant hemoglobins cannot fulfill, making Lb II uniquely suited for low-oxygen bioprocessing applications.
- [1] Harutyunyan, E. H., Safonova, T. N., Kuranova, I. P., Popov, A. N., Teplyakov, A. V., Obmolova, G. V., Rusakov, A. A., Vainshtein, B. K., Dodson, G. G., Wilson, J. C., & Perutz, M. F. (1995). The structure of deoxy- and oxy-leghaemoglobin from lupin. Journal of Molecular Biology, 251(1), 104–115. View Source
- [2] Smagghe, B. J., Hoy, J. A., Percifield, R., Kundu, S., Hargrove, M. S., Sarath, G., Hilbert, J. L., Watts, R. A., Dennis, E. S., Peacock, W. J., Dewilde, S., Moens, L., Blouin, G. C., Olson, J. S., & Appleby, C. A. (2009). Correlations between oxygen affinity and sequence classifications of plant hemoglobins. Biopolymers: Peptide Science Section, 91(12), 1083–1096. View Source
